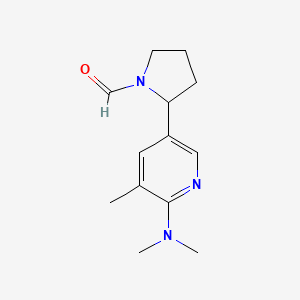

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring fused to a pyrrolidine moiety. The pyridine ring is substituted at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 5-position with a methyl group (-CH₃). The pyrrolidine ring is functionalized with a carbaldehyde group (-CHO) at the 1-position. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. The dimethylamino group enhances solubility in polar solvents, while the carbaldehyde group offers a reactive site for further derivatization .

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-[6-(dimethylamino)-5-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H19N3O/c1-10-7-11(8-14-13(10)15(2)3)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3 |

InChI Key |

WTHHWSCVNBTQRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the dimethylamino group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed via cyclization reactions, and the carbaldehyde group is often introduced through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: Formation of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has shown potential as a precursor in drug development. Its ability to modulate enzyme activity and interact with receptors makes it a candidate for various therapeutic applications:

- Enzyme Inhibition: Studies indicate that this compound can inhibit specific enzymes, potentially leading to new treatments for diseases.

- Receptor Modulation: It may act as an allosteric modulator for certain receptors, influencing their activity in beneficial ways.

Biological Research

The compound is being investigated for its bioactive properties in various biological assays:

- Anticancer Activity: Preliminary studies suggest potential anticancer effects, making it a candidate for further investigation in oncology.

- Neuropharmacology: Its interactions with neurotransmitter receptors could provide insights into treatments for neurological disorders.

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with diverse functionalities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : Research published in the Bulletin of the Chemical Society of Ethiopia highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives, which share structural similarities with this compound. These derivatives exhibited significant anticancer activities, suggesting that this compound may possess similar properties .

- Neuropharmacological Research : Investigations into compounds with similar structures have shown promising results in modulating neurotransmitter systems. This suggests potential applications in treating conditions such as depression or anxiety .

- Synthetic Pathways : A study focused on the synthesis of nitrogen-containing heterocycles reported successful methods for creating derivatives of pyrrolo[2,3-b]pyridines using starting materials that include this compound .

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to target proteins. The carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, it is compared to structurally related pyridine-pyrrolidine derivatives from the literature.

Table 1: Structural and Functional Group Comparison

Key Comparisons

Electronic Effects: The dimethylamino group in the target compound is electron-donating, increasing pyridine ring basicity and solubility. The carbaldehyde group introduces electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). This contrasts with the hydroxymethyl group in the pivalamide analog, which is less reactive but improves hydrophilicity .

Conversely, pivalamide groups in analogs introduce bulkiness, which may hinder binding to biological targets but improve proteolytic stability . The acrylate ester in Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate adds rigidity and conjugation, affecting UV absorption properties relevant to photochemical applications .

Reactivity and Applications: The target compound’s carbaldehyde is a versatile handle for synthesizing imines or hydrazones, making it a valuable intermediate in drug discovery. By comparison, the hydroxymethyl analog is more suited for ether or ester linkages . Chloro substituents in analogs may confer toxicity risks, whereas the dimethylamino and methyl groups in the target compound are generally associated with lower toxicity profiles .

Research Findings and Hypotheses

- Biological Activity: Pyridine-pyrrolidine hybrids with electron-donating groups (e.g., dimethylamino) often exhibit enhanced binding to acetylcholine receptors or kinase enzymes compared to chloro-substituted analogs .

- Synthetic Utility : The carbaldehyde group positions the compound as a precursor for synthesizing libraries of Schiff base derivatives, which are explored as antimicrobial or anticancer agents .

Biological Activity

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a dimethylamino group and a pyridine moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the role of similar pyrrolidine derivatives in cancer therapy. For instance, compounds that share structural features with this compound have shown promising results as MDM2 inhibitors. MDM2 is a critical regulator of the p53 tumor suppressor pathway, and inhibiting this interaction can lead to increased apoptosis in cancer cells.

Key Findings:

- Inhibition of MDM2: Compounds with similar structures demonstrated high affinity for MDM2, with Ki values often below 10 nM, indicating potent inhibition .

- Cell Viability Assays: In vitro tests on various cancer cell lines revealed IC50 values in the low micromolar range, suggesting effective growth inhibition .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been explored extensively. In particular, studies have demonstrated that compounds with similar functional groups exhibit significant antibacterial and antifungal activities.

Key Findings:

- Antibacterial Efficacy: Compounds derived from pyrrolidine showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Properties: The compound exhibited antifungal activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine core or substituents on the pyridine ring can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Dimethylamino substitution | Enhanced binding affinity |

| Methyl group on pyridine | Increased cytotoxicity |

| Alteration of carbon chain | Variable antimicrobial activity |

Case Studies

Several studies have reported on the efficacy of pyrrolidine derivatives in preclinical models:

- MDM2 Inhibition Study : A study demonstrated that a related compound achieved complete tumor regression in murine models when administered orally at doses of 100 mg/kg, emphasizing the potential for therapeutic application in oncology .

- Antimicrobial Testing : Another investigation highlighted that specific modifications led to enhanced activity against resistant bacterial strains, showcasing the adaptability of these compounds in addressing emerging infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.